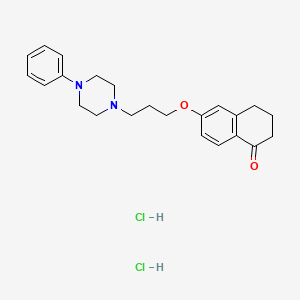
2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalenone core, a piperazine ring, and a phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride typically involves multiple steps:
Formation of the Naphthalenone Core: The initial step involves the synthesis of the naphthalenone core through a Friedel-Crafts acylation reaction. This reaction requires an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The naphthalenone core is then subjected to a reduction reaction to form the dihydro derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Alkylation: The next step involves the alkylation of the dihydro-naphthalenone with a suitable alkyl halide to introduce the propoxy group.
Piperazine Introduction: The phenyl-piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with the alkylated naphthalenone.
Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalenone core, leading to the formation of quinones.
Reduction: Reduction reactions can further hydrogenate the dihydro-naphthalenone to a fully saturated naphthalene derivative.
Substitution: The phenyl-piperazine moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Functionalized phenyl-piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme-substrate interactions and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its piperazine moiety is a common feature in many pharmacologically active compounds.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride
- 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-ethyl-1-piperazinyl)propoxy)-, dihydrochloride
- 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-isopropyl-1-piperazinyl)propoxy)-, dihydrochloride
Uniqueness
The uniqueness of 2(1H)-Naphthalenone, 3,4-dihydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochloride lies in its phenyl-piperazine moiety, which imparts distinct pharmacological properties. The presence of the phenyl group enhances its binding affinity to certain receptors, making it a valuable compound for drug development.
Properties
CAS No. |
84344-51-4 |
|---|---|
Molecular Formula |
C23H30Cl2N2O2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
6-[3-(4-phenylpiperazin-1-yl)propoxy]-3,4-dihydro-2H-naphthalen-1-one;dihydrochloride |
InChI |
InChI=1S/C23H28N2O2.2ClH/c26-23-9-4-6-19-18-21(10-11-22(19)23)27-17-5-12-24-13-15-25(16-14-24)20-7-2-1-3-8-20;;/h1-3,7-8,10-11,18H,4-6,9,12-17H2;2*1H |
InChI Key |
OUHAZHMXDIMXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)C(=O)C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















